molecular formula C15H12ClN3OS2 B4068661 N-(4-chlorophenyl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

N-(4-chlorophenyl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

Cat. No. B4068661
M. Wt: 349.9 g/mol
InChI Key: NZILAWPSGGEWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide is not fully understood. However, it has been shown to target specific enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. For example, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, N-(4-chlorophenyl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide can prevent the growth of cancer cells and promote the survival of neurons in the brain.
Biochemical and physiological effects:
N-(4-chlorophenyl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In the brain, N-(4-chlorophenyl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide can promote the survival of neurons and enhance synaptic plasticity, which is important for learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorophenyl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of targeting these specific pathways without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide. One direction is the development of new drugs based on this compound with improved efficacy and safety profiles. Another direction is the study of the potential use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide and its potential applications in other fields such as immunology and infectious diseases.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In neuroscience, N-(4-chlorophenyl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has been studied for its potential use as a treatment for neurodegenerative disorders such as Alzheimer's disease. In drug discovery, this compound has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS2/c1-9-17-14-12(6-7-21-14)15(18-9)22-8-13(20)19-11-4-2-10(16)3-5-11/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZILAWPSGGEWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=N1)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenyl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide
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N-(4-chlorophenyl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide
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N-(4-chlorophenyl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide
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N-(4-chlorophenyl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide
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N-(4-chlorophenyl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide
Reactant of Route 6
N-(4-chlorophenyl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.